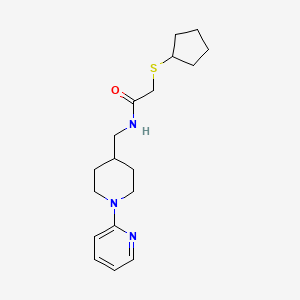

2-(cyclopentylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3OS/c22-18(14-23-16-5-1-2-6-16)20-13-15-8-11-21(12-9-15)17-7-3-4-10-19-17/h3-4,7,10,15-16H,1-2,5-6,8-9,11-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUARBGYXKBDPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Formation of the Cyclopentylthio Intermediate: This involves the reaction of cyclopentylthiol with an appropriate halide under basic conditions to form the cyclopentylthio derivative.

Synthesis of the Pyridinyl-Substituted Piperidine: This step involves the reaction of pyridine with piperidine in the presence of a suitable catalyst to form the pyridinyl-substituted piperidine.

Coupling Reaction: The final step involves coupling the cyclopentylthio intermediate with the pyridinyl-substituted piperidine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide moiety can be reduced to form the corresponding amine.

Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(cyclopentylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities:

Key Observations:

- Thioether vs. Halogen Substituents : The target compound’s cyclopentylthio group differs from chloro () or difluorobenzylthio () groups, which may alter steric bulk and electronic properties. Thioethers generally enhance metabolic stability compared to halogenated analogs .

- Piperidine Modifications : The pyridin-2-yl substitution on piperidine (target compound) contrasts with methoxyethyl () or phenethyl () groups. Pyridine’s aromaticity could improve target binding via π-interactions .

- Core Heterocycles: Unlike naphthyridine () or quinoline () cores in potent inhibitors, the target compound’s simpler acetamide backbone may prioritize flexibility over rigid binding.

Therapeutic Potential and Limitations

- Atherosclerosis/Alzheimer’s Disease : Structural parallels to Rilapladib () suggest the target compound may inhibit Lp-PLA2, though its cyclopentylthio group might necessitate higher doses for equivalent efficacy.

- Receptor Binding : Compounds with pyridine-piperidine systems (e.g., ’s DFL20656) often target peptide receptors (e.g., bradykinin B1), implying possible cross-reactivity .

- Safety Profile : Thioether-containing compounds (e.g., ) show fewer metabolic liabilities than halogenated analogs, reducing toxicity risks .

Biological Activity

2-(cyclopentylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential pharmacological properties. This compound is primarily investigated for its role as a GPR52 agonist, which suggests significant implications for treating neuropsychiatric disorders, including schizophrenia.

Chemical Structure and Properties

The compound features a cyclopentylthio group attached to an acetamide backbone, along with a piperidine and pyridine moiety. Its structural uniqueness allows it to interact selectively with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂OS |

| Molecular Weight | 270.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The mechanism of action of this compound is primarily through its agonistic activity on the GPR52 receptor. This receptor is implicated in various neurological functions, and its activation may lead to modulation of neurotransmitter systems, potentially alleviating symptoms associated with disorders like schizophrenia.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- GPR52 Agonism : As a potent agonist of the GPR52 receptor, it may influence dopaminergic pathways, which are crucial in the treatment of schizophrenia and other neuropsychiatric conditions.

- Analgesic Properties : Preliminary studies suggest that it may also exhibit analgesic effects, although further research is needed to clarify these findings.

- Anti-inflammatory Effects : The compound might possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their effects on GPR52:

- A study by investigated various analogs of thio-pyridine derivatives as TRPV1 antagonists, which highlighted the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | References |

|---|---|---|

| This compound | GPR52 agonist; potential treatment for schizophrenia | |

| N-cyclopentyl-2-((6-(piperidin-1-yl)methyl)thiazol-2-yl)acetamide | Anticancer properties | |

| Pyridine derivatives | Various pharmacological activities |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Cyclopentylthio Intermediate : Reaction of cyclopentylthiol with an appropriate halide.

- Synthesis of Pyridinyl-substituted Piperidine : Reaction between pyridine and piperidine.

- Coupling Reaction : Using coupling agents like EDCI to form the final acetamide product.

Common Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Can form sulfoxides or sulfones |

| Reduction | Acetamide moiety can be reduced to form amines |

| Substitution | Pyridinyl group can undergo electrophilic or nucleophilic substitution |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(cyclopentylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide to improve yield and purity?

- Methodology :

- Use multi-step protocols with controlled reaction conditions (e.g., solvent polarity, temperature gradients). For example, cyclopentylthio intermediates require inert atmospheres to prevent oxidation .

- Monitor progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradients (e.g., hexane:ethyl acetate) .

- Validate purity (>95%) via High-Performance Liquid Chromatography (HPLC) and confirm structural integrity using -NMR and -NMR .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural features?

- Methodology :

- NMR Spectroscopy : Assign peaks for the piperidin-4-ylmethyl group (δ ~2.5–3.5 ppm for methylene protons) and pyridin-2-yl ring (δ ~7.0–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns matching the acetamide and cyclopentylthio moieties .

- IR Spectroscopy : Identify thioether (C–S) stretches at ~600–700 cm and amide C=O stretches at ~1650 cm .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies at 40°C/75% RH for 6 months, analyzing degradation via HPLC.

- Use thermal gravimetric analysis (TGA) to determine decomposition temperatures and identify hygroscopicity risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodology :

- Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to validate target engagement .

- Analyze assay conditions: Solubility in DMSO/PBS mixtures and potential aggregation artifacts (e.g., dynamic light scattering) .

- Cross-reference with structurally similar compounds (e.g., thieno[3,2-d]pyrimidine analogs) to identify SAR trends .

Q. What strategies are effective in elucidating the compound’s mechanism of action when initial hypotheses conflict?

- Methodology :

- Use CRISPR-based gene knockout models to confirm target specificity (e.g., kinase or GPCR pathways) .

- Combine molecular docking (AutoDock Vina) with mutagenesis studies to validate binding pocket residues .

- Employ metabolomics or phosphoproteomics to map downstream signaling perturbations .

Q. How can researchers address low reproducibility in scaled-up synthesis batches?

- Methodology :

- Optimize stoichiometry of thioether coupling steps using Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time) .

- Implement Process Analytical Technology (PAT) for real-time monitoring of intermediates .

- Characterize polymorphic forms via X-ray diffraction to rule out crystal packing variations affecting reactivity .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for the piperidin-4-ylmethyl group?

- Methodology :

- Compare -NMR spectra across solvents (CDCl vs. DMSO-d) to assess conformational flexibility .

- Use 2D NMR (COSY, NOESY) to resolve overlapping signals from the piperidine and pyridine rings .

Q. Why do in vitro potency results diverge from in vivo efficacy studies?

- Methodology :

- Evaluate pharmacokinetics (e.g., plasma protein binding via equilibrium dialysis) and blood-brain barrier permeability (PAMPA assay) .

- Test metabolite activity (e.g., CYP450-mediated oxidation of the cyclopentylthio group) using liver microsomes .

Comparative Structural Analysis

| Structural Feature | Impact on Activity | Evidence Source |

|---|---|---|

| Cyclopentylthio group | Enhances lipophilicity and membrane permeability | |

| Pyridin-2-yl-piperidine core | Facilitates hydrogen bonding with targets | |

| Acetamide linker | Modulates metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.